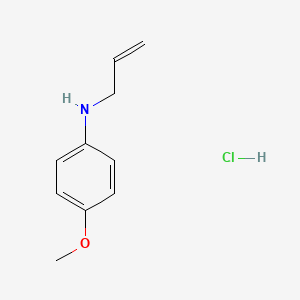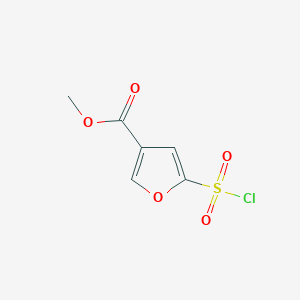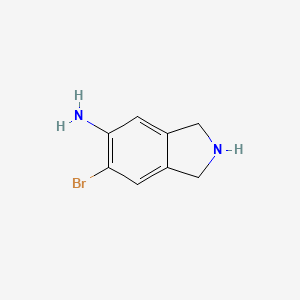![molecular formula C10H10ClNO3 B1525449 2-[4-(2-Chloroacetyl)phenoxy]acetamide CAS No. 1315365-97-9](/img/structure/B1525449.png)
2-[4-(2-Chloroacetyl)phenoxy]acetamide
Vue d'ensemble
Description
2-[4-(2-Chloroacetyl)phenoxy]acetamide is an organic compound that contains a total of 25 bonds. These include 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 ketone (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered aromatic ring, a primary aliphatic amide, an aromatic ketone, and an aromatic ether .Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.65 . It is a powder at room temperature .Applications De Recherche Scientifique
Antioxidant and Radical Scavenging Activities
Phenolic compounds like 2-[4-(2-Chloroacetyl)phenoxy]acetamide show significant antioxidant properties. For instance, they act as inhibitors of lipid peroxidation, protecting cell membranes from oxidative damage. This is particularly evident in the inhibition of lipid peroxidation induced by Fe2+/ascorbate in sarcoplasmic reticulum membranes. The compounds also exhibit peroxyl radical scavenging activity, which further underscores their antioxidant capabilities (Dinis, Maderia, & Almeida, 1994).
Electrochemical Analysis and Pharmaceutical Applications
The electroactive nature of this compound derivatives, like acetaminophen, is significant for pharmaceutical analysis. Using carbon nanotubes modified screen-printed electrodes, the electrochemical-chemical oxidation mechanism of these compounds has been studied. This research is crucial for quality control in pharmaceutical formulations, ensuring the safety and effectiveness of drugs (Fanjul-Bolado, Lamas-Ardisana, Hernández-Santos, & Costa-García, 2009).
Toxicity and Environmental Impact
The reaction of this compound derivatives with other chemicals can result in the formation of toxic compounds. For example, the transformation of acetaminophen by chlorination produces toxicants like 1,4-benzoquinone and N-acetyl-p-benzoquinone imine. Understanding these reaction pathways is crucial for assessing the environmental impact and risks associated with the use of these compounds (Bedner & Maccrehan, 2006).
Photocatalytic Degradation and Environmental Remediation
Studies on the photocatalytic degradation of acetaminophen, a derivative of this compound, have shown significant results in environmental remediation. Using TiO2 nanoparticles under UV light, a high degree of degradation and mineralization of the compound has been achieved. This research is essential for developing strategies to remove such pollutants from water sources, thereby mitigating their environmental impact (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Anticancer, Anti-Inflammatory, and Analgesic Potential
2-(Substituted phenoxy) acetamide derivatives have shown potential as anticancer, anti-inflammatory, and analgesic agents. The structure-activity relationship of these compounds reveals that certain modifications on the aromatic ring enhance their biological activities. This suggests their potential therapeutic applications in treating various ailments, including cancer and inflammation (Rani, Pal, Hegde, & Hashim, 2014).
Orientations Futures
The present work focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives (Chalcone, Indole, and Quinoline) in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition. From a biological and industrial point of view, this literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .
Propriétés
IUPAC Name |
2-[4-(2-chloroacetyl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-5-9(13)7-1-3-8(4-2-7)15-6-10(12)14/h1-4H,5-6H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKCXSXNYYVJGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525366.png)
![6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525367.png)
![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1525369.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B1525371.png)
![3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B1525372.png)

![Thieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B1525374.png)
![2-[(2-Methoxyethyl)amino]acetic acid hydrochloride](/img/structure/B1525375.png)
![Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B1525378.png)




